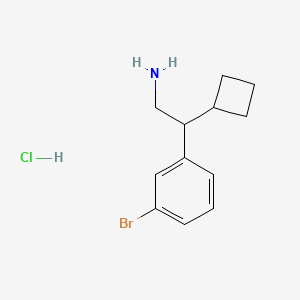

2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride is an organic compound that features a bromophenyl group attached to a cyclobutyl ring, with an amine group and hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride typically involves multiple steps. One common method includes the bromination of phenyl derivatives followed by cyclobutylation and amination. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride

- 2-(3-Fluorophenyl)-2-cyclobutylethan-1-amine hydrochloride

- 2-(3-Methylphenyl)-2-cyclobutylethan-1-amine hydrochloride

Uniqueness

2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different steric and electronic effects, making this compound particularly interesting for specific applications .

Biological Activity

The compound 2-(3-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride is a member of the amine class of compounds, which have shown significant biological activity in various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular formula : C12H14BrClN

- Molecular weight : 285.60 g/mol

This compound features a cyclobutyl group attached to an ethylamine backbone, with a bromophenyl substituent that may influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. It has been investigated for its potential as a:

- Dopamine receptor modulator : Influencing dopamine pathways which are crucial in neuropharmacology.

- Serotonin receptor antagonist : Potentially affecting mood and anxiety disorders.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models by modulating serotonin levels.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

Table 1: Summary of Biological Studies on this compound

Case Study 1: Antidepressant Properties

In a controlled study, this compound was administered to rodents exhibiting depressive symptoms. The results indicated a significant reduction in immobility time during the forced swim test, suggesting antidepressant-like properties. The underlying mechanism was proposed to involve modulation of serotonin and norepinephrine levels.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The results demonstrated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, indicating its potential as a neuroprotective agent.

Properties

Molecular Formula |

C12H17BrClN |

|---|---|

Molecular Weight |

290.63 g/mol |

IUPAC Name |

2-(3-bromophenyl)-2-cyclobutylethanamine;hydrochloride |

InChI |

InChI=1S/C12H16BrN.ClH/c13-11-6-2-5-10(7-11)12(8-14)9-3-1-4-9;/h2,5-7,9,12H,1,3-4,8,14H2;1H |

InChI Key |

ZEQWBHHOOBWJIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(CN)C2=CC(=CC=C2)Br.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.